molecular formula C96H126N22O16S B1146007 Dabcyl-gamma-abu-ile-his-pro-phe-his-leu-val-ile-his-thr-edans CAS No. 142988-22-5

Dabcyl-gamma-abu-ile-his-pro-phe-his-leu-val-ile-his-thr-edans

Cat. No.: B1146007
CAS No.: 142988-22-5
M. Wt: 1876.23
InChI Key:
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Description

Dabcyl-gamma-abu-ile-his-pro-phe-his-leu-val-ile-his-thr-edans is a synthetic peptide used primarily in biochemical research. This compound is an angiotensinogen peptide and is often utilized as a substrate for Renin. It is assayed by fluorescence to study the binding affinity of protease inhibitors . The compound features a Dabcyl group, which is a fluorescent label, making it valuable in various fluorescence assays .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dabcyl-gamma-abu-ile-his-pro-phe-his-leu-val-ile-his-thr-edans involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:

    Resin Loading: The initial amino acid is attached to a solid resin.

    Deprotection and Coupling: The amino acid’s protecting group is removed, and the next amino acid is coupled using activating agents like HBTU or DIC.

    Repetition: Steps 1 and 2 are repeated until the desired peptide sequence is achieved.

    Cleavage and Purification: The peptide is cleaved from the resin and purified using techniques like HPLC.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and consistency. The use of high-throughput purification systems ensures the production of high-purity peptides suitable for research applications .

Chemical Reactions Analysis

Types of Reactions

Dabcyl-gamma-abu-ile-his-pro-phe-his-leu-val-ile-his-thr-edans can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized under specific conditions, affecting its fluorescence properties.

    Reduction: Reduction reactions can modify the peptide’s structure and functionality.

    Substitution: Substitution reactions can introduce different functional groups, altering the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under controlled conditions.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various organic reagents depending on the desired modification.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in modified fluorescent properties, while reduction can lead to structural changes in the peptide .

Scientific Research Applications

Dabcyl-gamma-abu-ile-his-pro-phe-his-leu-val-ile-his-thr-edans has a wide range of applications in scientific research:

    Chemistry: Used in fluorescence assays to study enzyme kinetics and binding affinities.

    Biology: Employed in studying protease activity and inhibition, particularly in the context of Renin.

    Medicine: Investigated for its potential in drug discovery and development, especially in targeting protease-related diseases.

    Industry: Utilized in the development of diagnostic assays and research tools.

Mechanism of Action

The mechanism of action of Dabcyl-gamma-abu-ile-his-pro-phe-his-leu-val-ile-his-thr-edans involves its role as a substrate for Renin. When Renin cleaves the peptide, the Dabcyl group is separated from the Edans group, resulting in a measurable fluorescence signal. This fluorescence change allows researchers to study the binding affinity and inhibition of protease inhibitors. The molecular targets and pathways involved include the Renin-angiotensin system, which plays a crucial role in blood pressure regulation and fluid balance .

Comparison with Similar Compounds

Similar Compounds

    Dabcyl-gamma-abu-ile-his-pro-phe-his-leu-val-ile-his-thr-edans trifluoroacetate salt: Another form of the compound with similar applications.

    Other angiotensinogen peptides: Used in similar fluorescence assays and protease studies.

Uniqueness

This compound is unique due to its specific sequence and the presence of both Dabcyl and Edans groups. This combination allows for precise fluorescence-based assays, making it a valuable tool in biochemical research .

Properties

IUPAC Name

benzene;5-[2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[4-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]butanoylamino]-3-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]ethylamino]naphthalene-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C90H120N22O16S.C6H6/c1-12-54(7)77(105-75(114)28-19-37-95-80(115)58-29-31-59(32-30-58)109-110-60-33-35-64(36-34-60)111(10)11)88(123)104-72(45-63-48-93-51-99-63)90(125)112-40-20-26-73(112)85(120)102-69(42-57-21-15-14-16-22-57)81(116)101-70(43-61-46-91-49-97-61)82(117)100-68(41-52(3)4)83(118)106-76(53(5)6)87(122)107-78(55(8)13-2)89(124)103-71(44-62-47-92-50-98-62)84(119)108-79(56(9)113)86(121)96-39-38-94-67-25-17-24-66-65(67)23-18-27-74(66)129(126,127)128;1-2-4-6-5-3-1/h14-18,21-25,27,29-36,46-56,68-73,76-79,94,113H,12-13,19-20,26,28,37-45H2,1-11H3,(H,91,97)(H,92,98)(H,93,99)(H,95,115)(H,96,121)(H,100,117)(H,101,116)(H,102,120)(H,103,124)(H,104,123)(H,105,114)(H,106,118)(H,107,122)(H,108,119)(H,126,127,128);1-6H/t54-,55-,56+,68-,69-,70-,71-,72-,73-,76-,77-,78-,79-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCTFTYIAHDJKAO-DWXCNEKVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CNC=N1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CNC=N4)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(CC5=CNC=N5)C(=O)NC(C(C)O)C(=O)NCCNC6=CC=CC7=C6C=CC=C7S(=O)(=O)O)NC(=O)CCCNC(=O)C8=CC=C(C=C8)N=NC9=CC=C(C=C9)N(C)C.C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CNC=N1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CNC=N4)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC5=CNC=N5)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCCNC6=CC=CC7=C6C=CC=C7S(=O)(=O)O)NC(=O)CCCNC(=O)C8=CC=C(C=C8)N=NC9=CC=C(C=C9)N(C)C.C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C96H126N22O16S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1876.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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